JZ-4109 -

JZ-4109

Catalog Number: EVT-1534993
CAS Number:
Molecular Formula: C22H18N4
Molecular Weight: 338.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JZ-4109 is a β-Glucocerebrosidase modulator which promotes dimerization of β-glucocerebrosidase and reveals an allosteric binding site, thereby stabilizing wild-type and N370S mutant GCase and increasing GCase abundance in patient-derived fibroblast cells.
Source and Classification

JZ-4109 is derived from a series of quinazoline compounds designed to selectively modulate β-Glucocerebrosidase. It has been identified as a potent enhancer of enzyme activity and stability, particularly in patient-derived fibroblasts with specific mutations related to Gaucher disease . The compound's chemical identification includes its CAS number 1997359-63-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of JZ-4109 involves a multi-step process that typically starts with the formation of the quinazoline core structure. The technical details include:

  1. Starting Materials: Common precursors include aniline derivatives and carbonyl compounds, which undergo cyclization to form the quinazoline ring.
  2. Reagents: Various reagents such as acid chlorides or isocyanates may be employed to introduce functional groups necessary for modulating β-Glucocerebrosidase activity.
  3. Purification: After synthesis, compounds are usually purified using techniques like column chromatography or recrystallization.

The exact reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Molecular Structure Analysis

Structure and Data

JZ-4109 has a complex molecular structure characterized by a quinazoline backbone. The structural formula can be represented as follows:

C18H19N5OC_{18}H_{19}N_{5}O

Key features of its structure include:

  • Quinazoline Ring: Provides the core framework for interaction with the enzyme.
  • Functional Groups: Various substituents enhance solubility and binding affinity.

Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which confirm the compound's three-dimensional conformation and interaction sites with β-Glucocerebrosidase .

Chemical Reactions Analysis

Reactions and Technical Details

JZ-4109 primarily acts through non-covalent interactions with β-Glucocerebrosidase, promoting its dimerization and enhancing enzymatic activity. Key reactions include:

  1. Binding Affinity Studies: Using assays to determine the interaction strength between JZ-4109 and β-Glucocerebrosidase.
  2. Enzymatic Activity Assays: Measuring how JZ-4109 influences the hydrolysis of glucosylceramide into glucose and ceramide.
  3. Stability Tests: Evaluating how JZ-4109 stabilizes both wild-type and mutant forms of β-Glucocerebrosidase under various pH conditions.

These reactions are critical for understanding how JZ-4109 can be utilized therapeutically in managing Gaucher disease .

Mechanism of Action

Process and Data

The mechanism by which JZ-4109 enhances β-Glucocerebrosidase activity involves several key steps:

Data from studies indicate that JZ-4109 significantly increases enzyme activity in various mutant forms associated with Gaucher disease, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

JZ-4109 exhibits several notable physical properties:

  • Molecular Weight: Approximately 325.37 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

The chemical properties include:

  • Stability: Stable under physiological conditions but may degrade under extreme pH levels.
  • Reactivity: Engages primarily through hydrogen bonding and hydrophobic interactions with target proteins.

These properties are essential for understanding how JZ-4109 can be effectively utilized in laboratory settings and potential therapeutic applications .

Applications

Scientific Uses

JZ-4109 has several promising applications in scientific research and medicine:

  1. Therapeutic Development: As a modulator for Gaucher disease treatment, especially for patients with specific mutations (e.g., N370S).
  2. Research Tool: Used in studies investigating enzyme dynamics and protein interactions.
  3. Drug Discovery: Serves as a lead compound for developing new therapies targeting lysosomal storage disorders.

The ongoing research surrounding JZ-4109 highlights its potential impact on treating metabolic disorders linked to enzyme deficiencies .

Introduction to β-Glucocerebrosidase (GCase) Modulation in Disease Pathology

GCase Dysfunction in Gaucher’s Disease and Parkinson’s Disease: Molecular Mechanisms

β-Glucocerebrosidase (GCase) is a lysosomal hydrolase encoded by the GBA1 gene, responsible for breaking down glucosylceramide (GlcCer) into glucose and ceramide. Mutations in GBA1 (e.g., N370S, L444P) disrupt GCase folding, leading to endoplasmic reticulum (ER) retention and degradation via the ubiquitin-proteasome system. This results in lysosomal deficiency and pathological accumulation of GlcCer and glucosylsphingosine (GlcSph) in macrophages and neurons [1] [6]. In Gaucher disease (GD), this accumulation triggers "Gaucher cell" formation, causing hepatosplenomegaly, bone abnormalities, and in severe types (2/3), neurodegeneration [3] [8].

Beyond GD, GBA1 mutations are the most significant genetic risk factor for Parkinson’s disease (PD) and dementia with Lewy bodies. Heterozygous carriers face a 5–30% lifetime risk of PD, with earlier onset and accelerated progression [7] [9]. Mechanistically, GCase deficiency creates a vicious cycle:

  • Accumulated GlcCer promotes α-synuclein oligomerization into neurotoxic aggregates [1] [6].
  • α-Synuclein further inhibits lysosomal GCase trafficking and activity, amplifying substrate accumulation [6] [9].
  • Mitochondrial dysfunction exacerbates this; mutant GCase impairs complex I assembly, increasing oxidative stress and dopamine oxidation, which further inactivates GCase [6].

Table 1: Pathogenic Mutations in GBA1 and Their Biochemical Impact

MutationGaucher Disease TypeResidual Activity (%)Key Pathological Consequences
N370SType 1 (Non-neuronopathic)10–15%ER retention; substrate accumulation in periphery
L444PType 2/3 (Neuronopathic)<5%Misfolding; severe CNS involvement; α-synuclein aggregation
RecNcilType 35–10%Combined defects; variable neurological symptoms

Rationale for Noniminosugar Modulators: Limitations of Iminosugar-Based Therapies

Iminosugar limitations spurred the search for novel scaffolds. Structural drawbacks include high hydrophilicity, limiting cellular uptake, and inflexible rings that preclude optimal interactions with mutant GCase variants [5]. For example, IFG failed in Phase II trials for GD due to insufficient efficacy in reducing lipid substrates in vivo [5].

JZ-4109’s quinazoline scaffold overcomes these issues:

  • Enhanced Selectivity: Unlike iminosugars, JZ-4109 shows no significant inhibition of unrelated glycosidases due to its unique binding mode [1].
  • Stability: Retains activity in plasma and resists lysosomal degradation, enabling sustained effects [1] [4].
  • Mechanistic Innovation: Induces GCase dimerization via an allosteric site, stabilizing both wild-type and mutant enzymes (e.g., N370S) [1] [4].

Crystallographic studies (PDB: 5LVX) reveal JZ-4109’s covalent derivative, JZ-5029, binds Lys346 near the GCase dimer interface, away from the catalytic site. This binding reshapes the protein’s tertiary structure, promoting dimer formation—a conformation associated with enhanced kinetic stability and lysosomal retention [1] [4]. Dimerization was confirmed via:

  • Native mass spectrometry (showing 126.6 kDa dimers).
  • Size-exclusion chromatography with multi-angle light scattering.
  • Negative-stain TEM visualizing dimer complexes [1].

Table 3: Biochemical Properties of JZ-4109 vs. Iminosugar Chaperones

PropertyJZ-4109Iminosugars (e.g., IFG)Significance
IC₅₀ (wild-type GCase)8 nM60–112 nMHigher potency
Thermal shift (ΔTₘ)+8°C+2–4°CSuperior protein stabilization
Binding siteAllosteric (Lys346)Active siteAvoids catalytic inhibition
Dimer inductionYesNoEnhanced kinetic stability

Properties

Product Name

JZ-4109

IUPAC Name

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4- amine

Molecular Formula

C22H18N4

Molecular Weight

338.41

InChI

InChI=1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)

InChI Key

XXCCBJLQMRHXKM-UHFFFAOYSA-N

SMILES

C1(C2=CC=CN=C2)=NC(NC3CC4=C(C=CC=C4)C3)=C5C=CC=CC5=N1

Solubility

Soluble in DMSO

Synonyms

JZ4109; JZ-4109; JZ 4109

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.